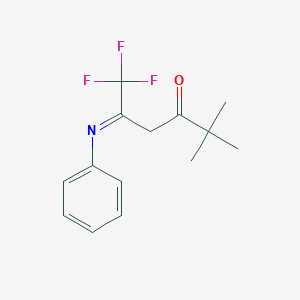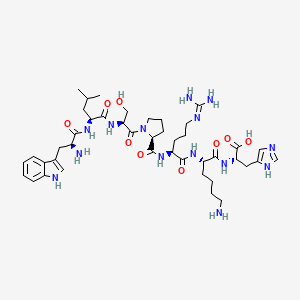
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate is an organic compound that belongs to the class of 1,3-dioxanes. These compounds are known for their stability and versatility in various chemical reactions. The structure of this compound includes a dioxane ring fused with a phenyl group and an oxobutanoate ester, making it a compound of interest in synthetic organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate typically involves the condensation of glycerol with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction conditions include a molar ratio of benzaldehyde to glycerol of 1:1.3, with the catalyst mass being 1.5 grams. The reaction is carried out for 4 hours in the presence of ligroin, yielding a mixture of 2-Phenyl-1,3-dioxan-5-ol and 2-Phenyl-1,3-dioxolane-4-methanol . The desired product, this compound, can be isolated and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure maximum conversion and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium bromide (LiBr) in boiling acetonitrile.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: LiBr in acetonitrile or triphenylphosphine-carbon tetrabromide for halogenation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives such as bromides or chlorides.
Applications De Recherche Scientifique
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate has several applications in scientific research:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate involves its interaction with molecular targets and pathways. The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions are facilitated by the presence of electron-withdrawing groups and the stability of the dioxane ring . The molecular targets and pathways involved depend on the specific application and the nature of the substituents on the compound.
Comparaison Avec Des Composés Similaires
2-Phenyl-1,3-dioxan-5-yl 4-oxobutanoate can be compared with other similar compounds such as:
2-Phenyl-1,3-dioxolane-4-methanol: A related compound with a five-membered ring instead of a six-membered dioxane ring.
1,3-O-Benzylideneglycerol: Another glycerol derivative with similar chemical properties.
5-Hydroxy-2-phenyl-1,3-dioxane:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and stability, making it valuable for various synthetic and industrial applications.
Propriétés
Numéro CAS |
920324-05-6 |
|---|---|
Formule moléculaire |
C14H16O5 |
Poids moléculaire |
264.27 g/mol |
Nom IUPAC |
(2-phenyl-1,3-dioxan-5-yl) 4-oxobutanoate |
InChI |
InChI=1S/C14H16O5/c15-8-4-7-13(16)19-12-9-17-14(18-10-12)11-5-2-1-3-6-11/h1-3,5-6,8,12,14H,4,7,9-10H2 |
Clé InChI |
KORDHBTXECMLRD-UHFFFAOYSA-N |
SMILES canonique |
C1C(COC(O1)C2=CC=CC=C2)OC(=O)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


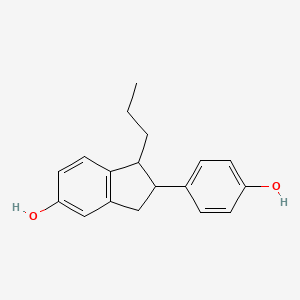

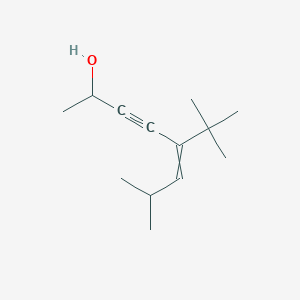
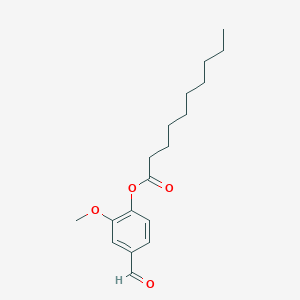
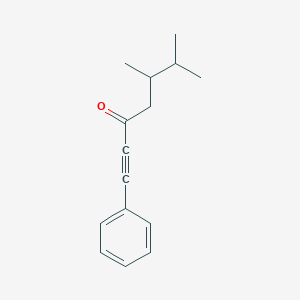
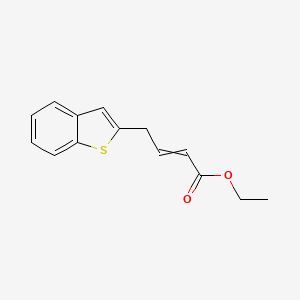

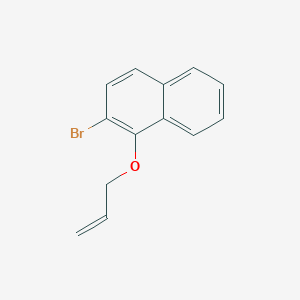

![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)
![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)
